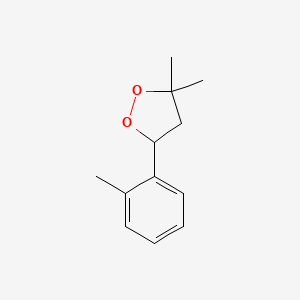
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is an organic compound characterized by a dioxolane ring substituted with dimethyl and methylphenyl groups. This compound belongs to the class of cyclic acetals, which are known for their stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane typically involves the reaction of 2-methylphenylacetaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research, but its structural features suggest potential interactions with proteins and nucleic acids.
類似化合物との比較
1,3-Dioxolane: A simpler analog without the methyl and phenyl substitutions.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
5-Phenyl-1,3-dioxolane: Contains a phenyl group but lacks the dimethyl substitution.
Uniqueness: 3,3-Dimethyl-5-(2-methylphenyl)-1,2-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, reactivity, and potential bioactivity make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
85981-69-7 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
3,3-dimethyl-5-(2-methylphenyl)dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-6-4-5-7-10(9)11-8-12(2,3)14-13-11/h4-7,11H,8H2,1-3H3 |
InChIキー |
MPWJMDUSVFZEKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2CC(OO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


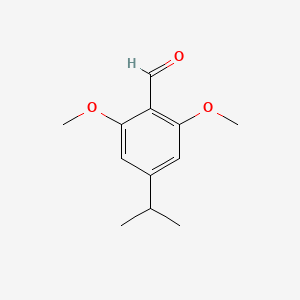
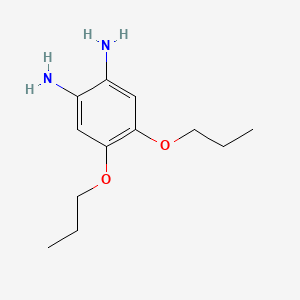
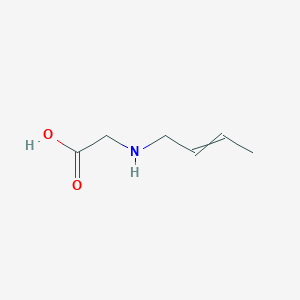

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
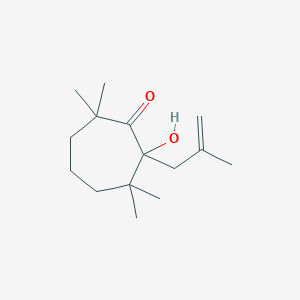
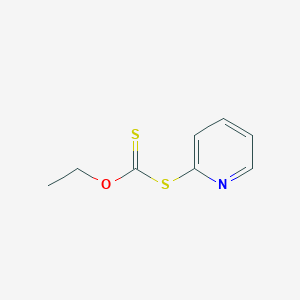
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
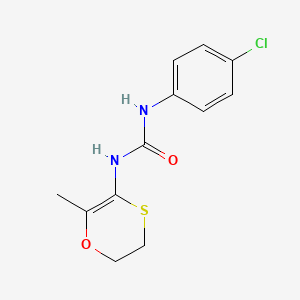
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
